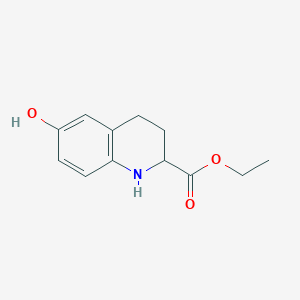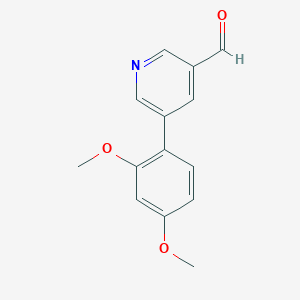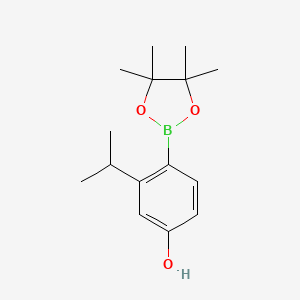
2,3-Difluoro-6-amino-phenylacetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Difluoro-6-amino-phenylacetaldehyde: is an organic compound with the molecular formula C8H7F2NO It is characterized by the presence of two fluorine atoms, an amino group, and an aldehyde group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluoro-6-amino-phenylacetaldehyde typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: Starting with a difluorobenzene derivative, nitration is performed to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Formylation: The amino group is then protected, and the benzene ring is formylated using reagents like dichloromethyl methyl ether (Cl2CHOMe) in the presence of a Lewis acid such as aluminum chloride (AlCl3).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The aldehyde group in 2,3-Difluoro-6-amino-phenylacetaldehyde can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The amino group can undergo electrophilic substitution reactions, such as acylation or alkylation, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine.
Major Products:
Oxidation: 2,3-Difluoro-6-amino-benzoic acid.
Reduction: 2,3-Difluoro-6-amino-phenylethanol.
Substitution: Various acylated or alkylated derivatives.
Applications De Recherche Scientifique
Chemistry: : 2,3-Difluoro-6-amino-phenylacetaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: : In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving aldehyde and amino groups.
Medicine: : Potential applications in medicinal chemistry include the development of new drugs targeting specific enzymes or receptors. Its derivatives may exhibit biological activity useful in treating diseases.
Industry: : In the materials science industry, this compound can be used in the synthesis of polymers and advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,3-Difluoro-6-amino-phenylacetaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold for drug design.
Comparaison Avec Des Composés Similaires
- 2,3-Difluoro-4-amino-phenylacetaldehyde
- 2,3-Difluoro-5-amino-phenylacetaldehyde
- 2,3-Difluoro-6-methyl-phenylacetaldehyde
Comparison: 2,3-Difluoro-6-amino-phenylacetaldehyde is unique due to the specific positioning of the amino group and the aldehyde group on the benzene ring. This positioning can influence the compound’s reactivity and interactions with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, making it suitable for specific applications where others may not be as effective.
Propriétés
Formule moléculaire |
C8H7F2NO |
|---|---|
Poids moléculaire |
171.14 g/mol |
Nom IUPAC |
2-(6-amino-2,3-difluorophenyl)acetaldehyde |
InChI |
InChI=1S/C8H7F2NO/c9-6-1-2-7(11)5(3-4-12)8(6)10/h1-2,4H,3,11H2 |
Clé InChI |
XQEUCQHPHYGLDT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1N)CC=O)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















